molecular formula C17H20BrNO3 B12932527 6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid

6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid

Cat. No.: B12932527
M. Wt: 366.2 g/mol
InChI Key: LYYXJVVDUOVGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid is a complex organic compound with a benzofuran core structure This compound is characterized by the presence of a bromine atom, an ethyl group, and a piperidin-1-ylmethyl group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid typically involves multi-step organic reactions The piperidin-1-ylmethyl group is then added via a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the piperidin-1-ylmethyl group play crucial roles in binding to these targets, which may include enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and binding properties.

    6-Bromo-5-methyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid: Contains a methyl group instead of an ethyl group, potentially altering its chemical behavior.

    6-Bromo-5-ethyl-2-(morpholin-4-ylmethyl)benzofuran-4-carboxylic acid: Substitutes the piperidin-1-ylmethyl group with a morpholin-4-ylmethyl group, which may impact its biological activity.

Uniqueness

The unique combination of the bromine atom, ethyl group, and piperidin-1-ylmethyl group in 6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid contributes to its distinct chemical and biological properties

Properties

Molecular Formula

C17H20BrNO3

Molecular Weight

366.2 g/mol

IUPAC Name

6-bromo-5-ethyl-2-(piperidin-1-ylmethyl)-1-benzofuran-4-carboxylic acid

InChI

InChI=1S/C17H20BrNO3/c1-2-12-14(18)9-15-13(16(12)17(20)21)8-11(22-15)10-19-6-4-3-5-7-19/h8-9H,2-7,10H2,1H3,(H,20,21)

InChI Key

LYYXJVVDUOVGPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=C1C(=O)O)C=C(O2)CN3CCCCC3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.